
7,8,9-Tri-tert-butyltetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9-Tri-tert-butyltetracene-5,12-dione is a chemical compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, with three tert-butyl groups attached to its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9-Tri-tert-butyltetracene-5,12-dione typically involves the introduction of tert-butyl groups to the tetracene backbone. One common method involves the Friedel-Crafts alkylation of tetracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
7,8,9-Tri-tert-butyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can result in a wide range of functionalized tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
7,8,9-Tri-tert-butyltetracene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Wirkmechanismus
The mechanism of action of 7,8,9-Tri-tert-butyltetracene-5,12-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 2,4-Di-tert-butylphenol
Uniqueness
7,8,9-Tri-tert-butyltetracene-5,12-dione is unique due to its specific substitution pattern on the tetracene backbone. The presence of three tert-butyl groups provides steric hindrance, affecting its reactivity and stability. This makes it distinct from other similar compounds, which may have different substitution patterns and properties.
Eigenschaften
CAS-Nummer |
139373-58-3 |
|---|---|
Molekularformel |
C30H34O2 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
7,8,9-tritert-butyltetracene-5,12-dione |
InChI |
InChI=1S/C30H34O2/c1-28(2,3)23-15-17-14-21-22(27(32)19-13-11-10-12-18(19)26(21)31)16-20(17)24(29(4,5)6)25(23)30(7,8)9/h10-16H,1-9H3 |
InChI-Schlüssel |
IEHKQWDWFUKPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C(=C1C(C)(C)C)C(C)(C)C)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
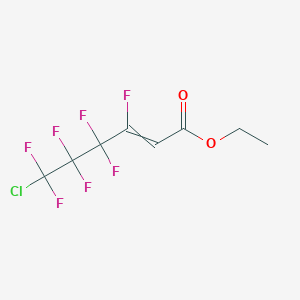
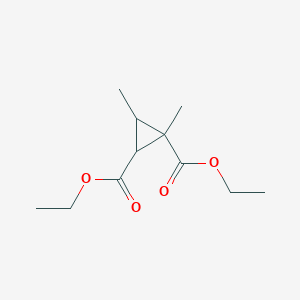

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
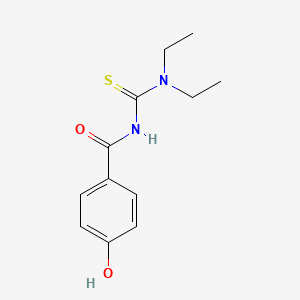
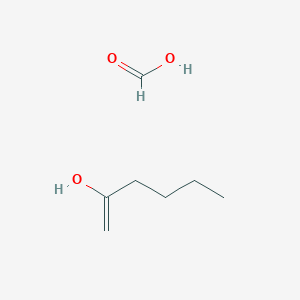
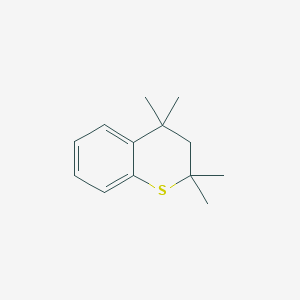
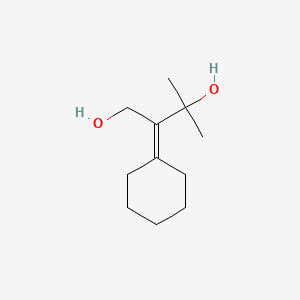

![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

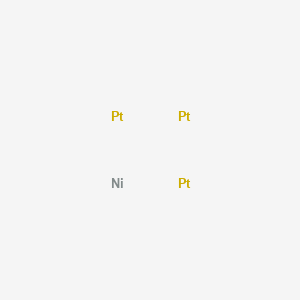
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
